Methyl Heptadecanoate-d3
Description
Structure
2D Structure
Properties
IUPAC Name |
trideuteriomethyl heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEBIMLTDXKIPR-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Deuterated Methyl Heptadecanoate Analogues
The synthesis of deuterated compounds, such as Methyl Heptadecanoate-d3, is crucial for various research applications, including metabolic studies and as internal standards in mass spectrometry. The introduction of deuterium (B1214612) atoms into a molecule like methyl heptadecanoate requires specific chemical strategies to ensure high levels of isotopic enrichment and positional certainty.
Methyl Heptadecanoate D3 As a Foundational Tool in Quantitative Analytical Research
Applications as an Internal Standard in Advanced Spectrometric Techniques
Methyl Heptadecanoate-d3 is a deuterated form of a saturated fatty acid methyl ester that serves as an exemplary internal standard in analytical chemistry. Its utility stems from its chemical and physical properties being nearly identical to its non-deuterated (native) counterpart, methyl heptadecanoate, while possessing a distinct mass. This mass difference, conferred by the three deuterium (B1214612) atoms, is the key to its function in mass spectrometry-based quantification.
In the quantitative analysis of fatty acids and other lipid species by GC-MS, precision and accuracy are paramount. The stable isotope dilution method, which employs standards like this compound, is a cornerstone for achieving reliable quantification. lipidmaps.org This technique relies on the principle that a deuterated analogue, when added to a sample, will behave identically to the target analyte throughout the entire analytical process, including extraction, derivatization, and chromatographic separation. lipidmaps.org
The power of using this compound lies in its ability to compensate for variations that can occur during sample handling and analysis. lipidmaps.orgrsc.org Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. lipidmaps.org Similarly, variations in instrument response are corrected because the quantification is based on the ratio of the signal from the endogenous analyte to the signal from the known concentration of the deuterated internal standard. nih.gov Because the mass spectrometer can easily distinguish between the native and the deuterated compound by their mass-to-charge (m/z) ratio, two distinct signals are generated at the same retention time, allowing for highly specific and accurate measurement. This method significantly increases the precision of the analysis and effectively corrects for matrix effects and differences in ionization efficiency. avantiresearch.com
| Parameter | Improvement with this compound in GC-MS | Mechanism of Action |
|---|---|---|
| Accuracy | High | Corrects for analyte loss during sample preparation and compensates for matrix effects by using the analyte-to-standard signal ratio for quantification. lipidmaps.orgnih.gov |
| Precision | High | Minimizes variability from injection volume differences and run-to-run instrument fluctuations. nih.govlipidmaps.org |
| Specificity | Very High | The distinct mass of the deuterated standard allows it to be differentiated from the native analyte and other sample components by the mass spectrometer. lipidmaps.org |
While the primary advantage of this compound is realized in mass spectrometry, it also finds application in methods using a Flame Ionization Detector (FID). A GC-FID system separates compounds based on their volatility and polarity but detects all combustible organic compounds without differentiating by mass. In this context, this compound is not used for stable isotope dilution but serves as a more conventional internal standard.
Its role in GC-FID is to correct for inconsistencies in sample injection volume and to account for analyte loss during sample workup. Since it is added in a known quantity at the beginning of the procedure, the ratio of the peak area of the target analyte to the peak area of this compound can be used for quantification. This assumes that the FID response factor for the deuterated and non-deuterated forms is identical, which is a valid assumption given their nearly identical chemical structures. This approach enhances the reproducibility and reliability of quantification compared to using an external standard curve alone.
Role in Analytical Method Development and Validation for Lipid Analysis
The development of robust and reliable analytical methods is critical for lipid analysis. This compound plays a significant role in the validation and optimization of these methods, ensuring they are fit for purpose, especially when dealing with complex biological samples. diva-portal.org
Biological matrices such as plasma, tissues, and cells are inherently complex, containing numerous substances that can interfere with lipid analysis. diva-portal.org Sample preparation, which often involves lipid extraction and transesterification to convert fatty acids to their more volatile methyl esters (FAMEs), is a critical step that can suffer from incomplete recovery and variability. lipidmaps.org
By spiking a known amount of this compound into the sample at the very first stage of preparation, researchers can accurately track and optimize the efficiency of each step. protocols.io For example, different solvent systems for a liquid-liquid extraction or different reaction times and catalysts for transesterification can be tested. The method that yields the highest and most consistent recovery of the deuterated standard is deemed the most efficient. This ensures that the chosen protocol maximizes the recovery of the target analytes from the complex matrix, a crucial factor for accurate quantification. lipidmaps.orgprotocols.io
| Sample Preparation Step | Role of this compound | Benefit |
|---|---|---|
| Lipid Extraction | Added before extraction to act as a recovery standard. protocols.io | Allows for the selection of the most efficient extraction solvent and technique by quantifying recovery. nih.gov |
| Transesterification/Derivatization | Acts as a procedural standard to monitor reaction efficiency. lipidmaps.org | Helps optimize reaction conditions (time, temperature, catalyst) to ensure complete conversion of fatty acids to FAMEs. |
| Sample Cleanup (e.g., SPE) | Tracks analyte loss during the removal of interferences. lipidmaps.org | Validates that the cleanup procedure effectively removes matrix components without significant loss of the target lipids. |
In gas chromatography, the separation of analytes is based on their physicochemical properties, which dictate their retention time. An ideal internal standard should have a retention time close to that of the analyte. Due to its isotopic nature, this compound has virtually the same polarity and volatility as its non-deuterated analog.
This results in the co-elution of the standard and the analyte from the GC column. This characteristic is highly beneficial for several reasons. First, it serves as an unambiguous confirmation of the analyte's peak identity based on retention time. Second, and more importantly for quantification, because both compounds elute at the same time, they are subjected to the same matrix effects at that specific point in the chromatogram. nih.gov This co-elution ensures that any signal suppression or enhancement caused by co-eluting matrix components affects both the analyte and the internal standard equally, allowing the ratio-based calculation to remain accurate. nih.gov
The unique mass of this compound is particularly advantageous for developing highly sensitive and selective MS detection methods. One of the most powerful of these is Selected Ion Monitoring (SIM). In SIM mode, the mass spectrometer is programmed to detect only a few specific m/z ions rather than scanning the entire mass range.
For the analysis of methyl heptadecanoate, an analyst would set the instrument to monitor the characteristic molecular ion or a key fragment ion of the native compound, as well as the corresponding ion for this compound, which is heavier by 3 daltons. By ignoring all other ions, the signal-to-noise ratio is dramatically improved, leading to much lower limits of detection and quantification. This targeted approach provides exceptional selectivity, effectively filtering out chemical noise from other co-eluting compounds and ensuring that the measured signal originates only from the analyte and the standard. This is crucial for accurately measuring low-abundance fatty acids in complex biological samples. While less common for FAMEs, this principle also applies to other ionization techniques like Positive Ion Chemical Ionization (PICI), where the distinct mass of the deuterated standard allows for clear differentiation of the protonated or adducted molecular ions.
| Compound | Hypothetical Molecular Ion (m/z) in EI | Monitored Ion in SIM Mode | Advantage |
|---|---|---|---|
| Methyl Heptadecanoate | 284.27 | m/z 284 | Allows for simultaneous, interference-free detection of both analyte and standard, leading to high sensitivity and selectivity. |
| This compound | 287.30 | m/z 287 |
Integrative Research Applications of Methyl Heptadecanoate D3 in Lipidomics and Metabolomics
Elucidation of Lipid Metabolic Pathways and Dynamics
Stable isotope labeling is a powerful technique for investigating the dynamics of lipid metabolism, including biosynthesis, transport, and degradation. mdpi.com By introducing isotopically labeled compounds like methyl heptadecanoate-d3 into biological systems, scientists can track the metabolic fate of these molecules. mdpi.com
Tracing Fatty Acid Elongation, Desaturation, and Beta-Oxidation in In Vitro and In Vivo Models
The use of stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) enables the detailed tracing of fatty acid metabolic pathways. mdpi.comnih.gov When this compound is introduced into cell cultures or animal models, the deuterium label can be tracked as the fatty acid undergoes elongation, desaturation, and beta-oxidation. This allows for the direct measurement of the rates of these processes, providing a dynamic view of fatty acid metabolism that is not achievable with traditional methods. For instance, studies have utilized deuterium labeling to investigate fatty acid metabolism in mice, revealing that dietary fatty acids are often stored in adipose tissue before being oxidized, even in a state of caloric deficit. mdpi.com
Investigating Lipid Turnover Rates and Fluxes within Cellular Systems
Lipid turnover, the continuous synthesis and degradation of lipids, is fundamental to cellular function. nih.gov Stable isotope labeling is the definitive method for directly measuring these dynamic processes. mdpi.com By monitoring the incorporation and decay of the deuterium label from this compound into various lipid species over time, researchers can calculate the turnover rates and metabolic fluxes of different lipid classes. nih.govmpi-cbg.de This approach provides crucial information on how cells maintain lipid homeostasis and respond to various stimuli or pathological conditions. Modern mass spectrometry techniques are capable of resolving different isotopologues, which is essential for assessing lipid turnover in a wide range of biological systems. nih.gov
Discovery and Validation of Lipid Biomarkers in Research Models
The precise quantification of lipids is essential for identifying biomarkers associated with various diseases. Deuterated internal standards, including this compound, are instrumental in achieving the necessary accuracy and precision for these studies. nih.govlipidmaps.org
Assessment of Lipid Profile Perturbations in Disease Model Systems
Alterations in lipid metabolism are a hallmark of many diseases, including metabolic disorders, cardiovascular disease, and cancer. By using this compound as an internal standard, researchers can accurately quantify changes in the lipid profiles of disease models. This allows for the identification of specific lipid species or pathways that are perturbed, offering potential targets for therapeutic intervention. The use of stable isotope-labeled internal standards compensates for variations during sample preparation and analysis, ensuring that observed differences are biologically meaningful. nih.govlipidmaps.org
Quantitative Analysis of Lipid Species in Biological Samples (e.g., Cell Lines, Animal Tissues, Biofluids)
This compound serves as an ideal internal standard for the quantitative analysis of fatty acids in a variety of biological samples. nih.govlipidmaps.org Stable isotope dilution mass spectrometry, where a known amount of a deuterated standard is added to a sample, is a widely used method for accurate quantification. nih.govlipidmaps.org This technique is based on the principle that the deuterated analogue has nearly identical chemical and physical properties to the target analyte, ensuring similar behavior during extraction and analysis. researchgate.net This approach has been successfully applied to the analysis of free fatty acids and total fatty acid composition in cultured cells, animal tissues, and biofluids like blood plasma. nih.govlipidmaps.org
Table 1: Application of Deuterated Standards in Quantitative Lipid Analysis
| Biological Sample | Analytical Technique | Purpose | Reference |
|---|---|---|---|
| Cultured Cells | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitation of free fatty acid composition. | nih.govlipidmaps.org |
| Animal Tissues | GC-MS | High-throughput extraction and isolation of free fatty acids. | lipidmaps.org |
| Blood Plasma | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Complements human plasma lipid analysis. | sigmaaldrich.com |
Advancements in High-Throughput Lipidomics Workflows Facilitated by Deuterated Standards
The complexity of the lipidome necessitates robust and high-throughput analytical methods. Deuterated standards like this compound are central to the development and validation of these advanced workflows. diva-portal.org
The use of deuterated internal standards is a cornerstone of modern lipidomics, enabling accurate and reproducible quantification across large sample cohorts. diva-portal.org These standards are crucial for correcting variations that can occur during sample preparation and instrumental analysis, such as matrix effects in mass spectrometry. rsc.org The development of standardized mixtures of deuterated lipids has further streamlined high-throughput analyses, allowing for the simultaneous quantification of multiple lipid classes. sigmaaldrich.com This has been instrumental in improving the quality control and comparability of data within and between laboratories, a critical aspect for large-scale metabolomics and lipidomics studies. nih.govckisotopes.com
Emerging Directions and Research Opportunities for Deuterated Methyl Heptadecanoate
Integration with Multi-Omics Approaches for Holistic Biological Understanding
A significant frontier in biological research is the move away from single-analyte studies toward a more holistic, systems-level perspective. Multi-omics integrates data from different molecular layers—such as genomics, proteomics, transcriptomics, and metabolomics—to construct a comprehensive picture of cellular function and disease. Within this paradigm, deuterated methyl heptadecanoate and related stable isotope tracers are pivotal for elucidating the dynamics of lipid metabolism and linking them to other biological processes.
Stable isotope tracing, using compounds like deuterated fatty acids, allows researchers to follow the metabolic fate of these molecules through various pathways, including de novo lipogenesis and the uptake and remodeling of essential fatty acids. biorxiv.org When this lipid flux data is combined with other omics datasets, it can reveal complex regulatory networks. For instance, a multi-omics study on acute myeloid leukemia (AML) combined proteomics, lipidomics, and isotopic profiling to investigate the metabolic impact of IDH1 gene mutations. researchgate.net This integrative approach successfully uncovered dysregulation in lipid metabolism, including an increase in specific lipid classes, and connected it to changes in protein expression and metabolic fluxes, providing a more complete understanding of the disease's biology. researchgate.net
The development of Compound-Lipid Metabolic Flux Analysis (CL-MFA) represents a powerful strategy that uses stable isotope tracing to quantify the synthesis and recycling of complex lipids. biorxiv.org Researchers can use this method to uncover how cellular conditions or genetic mutations affect lipid homeostasis. biorxiv.org The potential to integrate CL-MFA data with spatial mass spectrometry imaging could provide unprecedented detail on how lipid trafficking and metabolism vary within different cell types in a tissue. biorxiv.org This approach enables the correlation of metabolic activity with protein and gene expression at a localized level, offering a powerful tool for understanding diseases where lipid metabolism is a key factor.
Table 1: Examples of Multi-Omics Studies Utilizing Isotope Tracers
| Study Focus | Integrated 'Omics' Platforms | Role of Isotope Tracer | Key Research Insight |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) with IDH1 Mutation | Proteomics, Lipidomics, Isotopic Profiling | [U-¹³C] glucose and glutamine used to trace lipid biosynthesis pathways. | Revealed that IDH1 mutations lead to dysregulated lipid metabolism, including increased levels of phosphatidylinositol and sphingolipids, linking genetic mutations to specific metabolic reprogramming. researchgate.net |
| Compound Lipid Homeostasis | Metabolomics (Stable Isotope Tracing), Metabolic Flux Analysis (MFA) | Deuterated and ¹³C-labeled precursors trace the synthesis, uptake, and recycling of various lipid classes. | Quantified the cycling of compound lipids, demonstrating how different cell lines and culture conditions alter fatty acid synthase flux and sphingolipid recycling. biorxiv.org |
| Earth Microbiome Project | Metagenomics (16S, 18S, ITS), Metabolomics (LC-MS/MS, GC-MS) | Deuterated myristic acid used as an internal standard for retention time locking in GC-MS analysis. biorxiv.orgbiorxiv.org | Enabled robust, large-scale, standardized analysis to find co-occurrence patterns between microbial taxa and metabolites across diverse global environments. biorxiv.orgbiorxiv.org |
Exploration of Novel Analytical Platforms and Detection Modalities
While gas chromatography-mass spectrometry (GC-MS) remains a primary tool for fatty acid methyl ester analysis, the field is actively exploring novel analytical platforms to enhance sensitivity, specificity, and throughput for deuterated lipid analysis. These advanced methods provide deeper insights into lipid structure and function.
Modern lipidomics increasingly relies on liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution and tandem MS (MS/MS) capabilities. nih.govmdpi.com These platforms offer distinct advantages for analyzing deuterated lipids within complex biological extracts. Research has validated and compared multiple LC-MS setups for measuring lipid turnover using deuterium (B1214612) labeling from heavy water (²H₂O). nih.gov These include:
MS-only: Requires multiple runs to quantify lipid isotopomers and a separate run for identification. nih.gov
Untargeted MS/MS: Uses data-dependent acquisition to both quantify and identify lipids in the same runs. nih.gov
Targeted MS/MS: Employs scheduled experiments to focus on specific lipids, enabling highly precise measurements, such as differentiating the turnover rates of a lipid's head and tail groups. nih.gov
Other emerging platforms offer unique capabilities:
Mass Spectrometry Imaging (MSI): A label-free visualization technique that maps the spatial distribution of lipids directly in tissue sections, providing crucial context for metabolic studies without the need for extensive sample pretreatment. mdpi.com
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, adding another dimension of separation to LC-MS. This can help resolve isobaric lipid species that would otherwise be indistinguishable, a common challenge in lipidomics. mdpi.com
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC uses a supercritical fluid as the mobile phase, which provides different selectivity for nonpolar compounds like lipids compared to traditional LC, offering another tool for comprehensive lipid analysis. mdpi.com
Furthermore, innovations in sample preparation and derivatization continue to improve the quantification of fatty acids. One validated method uses base-catalyzed transesterification followed by the use of isotope-coded internal standards (e.g., trideuteromethyl esters) to minimize instrument bias and matrix effects, leading to more accurate and robust quantification. mdpi.comresearchgate.net
Table 2: Comparison of Modern Analytical Platforms for Deuterated Lipid Analysis
| Analytical Platform | Principle of Detection | Advantage for Deuterated Lipid Analysis |
|---|---|---|
| GC-MS with Positive Ion Chemical Ionization (PICI) | Separation by boiling point/polarity, followed by soft ionization and mass analysis. | Provides high sensitivity and specificity for quantifying FAMEs, including deuterated standards like Methyl Heptadecanoate-d3. mdpi.comresearchgate.net |
| LC-MS/MS (Targeted) | Separation by polarity, followed by precursor ion selection and fragmentation. | Enables highly specific and sensitive quantification of lipid turnover, capable of differentiating turnover rates of different parts of a lipid molecule. nih.gov |
| Mass Spectrometry Imaging (MSI) | Direct, label-free ionization of molecules from a surface to map their spatial distribution. | Visualizes the localization of deuterated lipids within tissues, linking metabolic activity to specific anatomical structures. mdpi.com |
| Ion Mobility Spectrometry-MS (IMS-MS) | Separation of ions based on their collisional cross-section (shape and size) prior to mass analysis. | Improves the separation and identification of isomeric and isobaric deuterated lipids that cannot be resolved by mass alone. mdpi.com |
Theoretical and Computational Modeling of Deuterated Lipid Behavior in Complex Biological Environments
Parallel to advancements in analytical hardware, theoretical and computational modeling is becoming an indispensable tool for interpreting experimental data and predicting the behavior of lipids in their native environments. Molecular dynamics (MD) simulations, in particular, provide insights into the structure, dynamics, and interactions of lipid membranes at a level of temporal and spatial detail that is often inaccessible to experimental techniques alone. acs.org
Deuterated lipids play a crucial role in bridging the gap between computational models and physical reality. Experimental techniques like deuterium nuclear magnetic resonance (²H-NMR) spectroscopy measure the average orientation of carbon-deuterium (C-D) bonds. nih.gov This data provides a direct and powerful means of validating the accuracy of computational simulations of lipid bilayers. acs.orgnih.gov By comparing the order parameters calculated from an MD simulation to those measured by ²H-NMR for a selectively deuterated lipid within a membrane, researchers can refine the force fields—the set of parameters used to describe the physics of the atoms—used in the models. acs.org
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another technique where modeling is critical. HDX-MS measures the rate of exchange between protein amide protons and solvent deuterons, providing information on protein conformation and dynamics. acs.org When studying membrane proteins, MD simulations are used to uncover the mechanistic details of protein-lipid interactions that are suggested by HDX-MS data. The simulations can model how specific lipids, including deuterated analogs, modulate the conformational changes in the protein. acs.org
These computational approaches allow researchers to:
Simulate complex mixtures: Biological membranes contain a vast number of different lipid species. nih.gov While experimentally challenging, simulations can model these complex mixtures to understand principles of lateral organization and domain formation.
Predict interactions: Models can predict how lipids interact with embedded proteins or drug molecules, guiding further experimental work. acs.org
Explore dynamics at high resolution: MD simulations can track molecular movements on femtosecond to microsecond timescales, revealing dynamic processes like lipid flipping or protein conformational changes. acs.org
The synergy between computational modeling and experimental data from deuterated compounds like this compound is essential for building accurate, predictive models of cell membranes and their associated processes.
Q & A
Q. What are the primary analytical techniques for identifying and quantifying Methyl Heptadecanoate-d³ in complex matrices?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use deuterium-specific NMR to confirm isotopic labeling and structural integrity. Compare chemical shifts with non-deuterated analogs .
- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to distinguish isotopic patterns. Quantify using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in tandem MS setups, with calibration curves validated against certified reference standards .
- Chromatographic Separation : Optimize reverse-phase HPLC or GC methods to resolve Methyl Heptadecanoate-d³ from matrix interferences. Use deuterated solvents to minimize background noise .
Q. How is Methyl Heptadecanoate-d³ synthesized, and what purity thresholds are critical for research applications?
Methodological Answer:
- Deuterium Labeling : Synthesize via acid-catalyzed esterification of deuterated heptadecanoic acid (C₁₇:0-d³) with methanol-d₄. Monitor reaction progress using FT-IR for ester bond formation .
- Purification : Use preparative HPLC or column chromatography to isolate the compound. Validate purity (>98%) via gas chromatography with flame ionization detection (GC-FID) or NMR .
- Isotopic Purity : Ensure ≥98 atom% deuterium incorporation, verified by isotopic ratio MS. Contamination with non-deuterated analogs can skew quantitative results .
Advanced Research Questions
Q. How can Methyl Heptadecanoate-d³ be integrated into experimental designs as an internal standard for lipidomic studies?
Methodological Answer:
- Calibration Strategy : Spike known concentrations into lipid extracts to construct matrix-matched calibration curves. Adjust for matrix effects using post-column infusion studies .
- Normalization : Apply response factors derived from deuterated vs. non-deuterated analogs to correct for ionization efficiency differences in MS .
- Reproducibility : Document batch-to-batch variability in isotopic purity and storage conditions (e.g., −20°C under inert gas) to ensure long-term stability .
Q. What methodologies address contradictions in quantitative data when using Methyl Heptadecanoate-d³ across different analytical platforms?
Methodological Answer:
- Cross-Platform Validation : Compare results from LC-MS, GC-MS, and NMR to identify platform-specific biases. Use consensus values from interlaboratory studies .
- Error Source Analysis : Investigate isotopic interference (e.g., in-source fragmentation in MS) or column degradation in HPLC. Implement blank runs and system suitability tests .
- Meta-Analysis : Apply systematic review frameworks (e.g., Cochrane guidelines) to aggregate data from disparate studies, weighting results by methodological rigor .
Q. How can researchers evaluate the stability of Methyl Heptadecanoate-d³ under varying experimental conditions (e.g., pH, temperature)?
Methodological Answer:
- Accelerated Degradation Studies : Incubate the compound at elevated temperatures (40–60°C) and varying pH (2–12). Monitor degradation products via LC-HRMS and quantify half-life using first-order kinetics models .
- Isotopic Exchange Assessment : Test for deuterium loss in protic solvents (e.g., water-methanol mixtures) using isotopic ratio MS. Optimize solvent systems to minimize exchange .
Q. What mixed-methods approaches are suitable for studying the metabolic fate of Methyl Heptadecanoate-d³ in biological systems?
Methodological Answer:
- Quantitative Component : Use stable isotope tracing (¹³C/²H) with LC-MS to track incorporation into lipid pools. Apply kinetic modeling to estimate turnover rates .
- Qualitative Component : Conduct semi-structured interviews with domain experts to contextualize metabolic pathways or unexpected results (e.g., isotopic dilution effects) .
- Integration : Triangulate MS data with transcriptomic or proteomic datasets to map enzyme activity correlations. Use software tools like MetaboAnalyst for multi-omics integration .
Methodological Best Practices
- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document metadata for storage conditions, instrument parameters, and batch identifiers .
- Reproducibility : Pre-register experimental protocols on platforms like Open Science Framework. Include negative controls and replicate analyses to validate robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
